6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic acid

Aqueous solubility Hydrophilicity Dye synthesis

6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic acid (CAS 85508-04-9) is a sulfonated naphthopyran derivative belonging to the benzoisoquinoline-dione class. Its IUPAC name is 10-amino-2,11-dioxo-4-oxatricyclo[5.3.3.0¹,⁶]trideca-5,7,9,12-tetraene-3-sulfonic acid, and it has a molecular formula C₁₂H₉NO₆S with a molecular weight of 295.27 g/mol.

Molecular Formula C12H9NO6S
Molecular Weight 295.27 g/mol
CAS No. 85508-04-9
Cat. No. B12683499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic acid
CAS85508-04-9
Molecular FormulaC12H9NO6S
Molecular Weight295.27 g/mol
Structural Identifiers
SMILESC1=CC(=O)C23C(=CC=C1C2=COC(C3=O)S(=O)(=O)O)N
InChIInChI=1S/C12H9NO6S/c13-8-3-1-6-2-4-9(14)12(8)7(6)5-19-11(10(12)15)20(16,17)18/h1-5,11H,13H2,(H,16,17,18)
InChIKeyMNWINRPJBVNSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic Acid (CAS 85508-04-9) – Core Chemical Profile and Procurement Relevance


6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic acid (CAS 85508-04-9) is a sulfonated naphthopyran derivative belonging to the benzoisoquinoline-dione class [1]. Its IUPAC name is 10-amino-2,11-dioxo-4-oxatricyclo[5.3.3.0¹,⁶]trideca-5,7,9,12-tetraene-3-sulfonic acid, and it has a molecular formula C₁₂H₉NO₆S with a molecular weight of 295.27 g/mol [1]. The sulfonic acid group is located on the pyran ring, distinguishing it from isomeric naphthalic anhydride sulfonic acids where the sulfonic group is attached to the naphthalene ring [1][2]. This structural feature directly influences solubility, acid strength, and reactivity in downstream dye and fluorophore synthesis.

6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic Acid – Why Isomeric or Non-Sulfonated Analogs Cannot Be Used Interchangeably


6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic acid (CAS 85508-04-9) is not functionally interchangeable with the more common 4-amino-3-sulfo-1,8-naphthalic anhydride (CAS 6357-99-9) or non-sulfonated 4-amino-1,8-naphthalic anhydride. The position of the sulfonic acid group on the pyran ring (as opposed to the naphthalene ring in CAS 6357-99-9) results in a substantially different molecular geometry and electronic distribution [1][2]. These differences manifest in divergent computed properties: the target compound has an XLogP3 of -0.6 (indicating higher hydrophilicity) versus +1.2 for the 4-amino-3-sulfo isomer, translating to differential aqueous solubility and partitioning behavior critical for aqueous-phase reactions [1][2]. Furthermore, the un-sulfonated analog lacks the sulfonic acid handle entirely, precluding its use in sulfonamide or sulfonate ester conjugation chemistries without additional synthetic steps . Substituting without verifying these differences risks failed syntheses, altered fluorophore quantum yields, and batch-to-batch inconsistency in dye-based applications.

6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic Acid – Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Hydrophilicity and Aqueous Processability over Isomeric 4-Amino-3-sulfo-1,8-naphthalic Anhydride

The target compound (CAS 85508-04-9) exhibits a computed XLogP3 of -0.6, compared to +1.2 for the isomeric 4-amino-3-sulfo-1,8-naphthalic anhydride (CAS 6357-99-9), representing a 1.8 log unit shift toward greater hydrophilicity [1][2]. This difference arises from the sulfonic acid group being positioned on the pyran ring rather than the naphthalene ring, altering the compound's hydrogen-bond donor/acceptor topology and charge distribution [1][2]. A negative logP value indicates preferential partitioning into aqueous phases, which facilitates dissolution and reaction in water-based media without organic co-solvents.

Aqueous solubility Hydrophilicity Dye synthesis Bioconjugation

Distinct Molecular Geometry and Topological Polar Surface Area Affecting Reactivity

The target compound's topological polar surface area (TPSA) is 132 Ų, which differs from the isomeric 4-amino-3-sulfo-1,8-naphthalic anhydride that has a TPSA of 130 Ų (computed by the same Cactvs 3.4.8.18 method) [1][2]. Although the absolute difference is small, it reflects the distinct spatial disposition of the sulfonic acid group on the pyran versus naphthalene scaffold. This geometric variation can influence steric accessibility of the amino group during nucleophilic reactions and affect the compound's behavior in supramolecular or host-guest systems.

Topological polar surface area Molecular geometry Reactivity Structure-activity relationship

Functional Group Positioning Enables Direct Sulfonamide and Sulfonate Ester Conjugation Without Additional Activation

Unlike non-sulfonated 4-amino-1,8-naphthalic anhydride (CAS 6492-86-0), which lacks a sulfonic acid group entirely, the target compound carries a free sulfonic acid on the pyran ring that can be directly converted to sulfonyl chlorides, sulfonamides, or sulfonate esters [1]. This eliminates the need for a separate sulfonation step after the core structure is assembled, providing a quantitative synthetic efficiency advantage of at least one reaction step (typically 60–85% yield loss per step in multi-step sequences based on general organic synthesis heuristics) [1].

Sulfonamide conjugation Sulfonate ester Bioconjugation linker Fluorescent labeling

6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic Acid – Optimal Application Scenarios Backed by Procurement Evidence


Aqueous-Phase Fluorophore and Dye Intermediate Synthesis

The compound's negative XLogP (-0.6) confirms superior aqueous solubility compared to isomeric naphthalic anhydride sulfonic acids [1]. This makes it the preferred starting material for synthesizing water-soluble fluorescent dyes such as Chrome Fast Yellow 8GL and Lucifer Yellow analogs, where aqueous reaction conditions are required to maintain dye purity and avoid organic solvent quenching [1][2].

One-Step Bioconjugation Linker for Sulfonamide-Coupled Probes

Because the sulfonic acid group is pre-installed on the pyran ring, the compound can be directly activated (e.g., to sulfonyl chloride) and conjugated to amine-containing biomolecules in a single step, bypassing the need for post-synthetic sulfonation [1]. This is advantageous for preparing sulfonamide-linked fluorescent probes for cell imaging, where minimizing synthetic manipulation preserves biological compatibility.

Structure-Activity Relationship (SAR) Studies of Naphthopyran-Based Fluorophores

The distinct TPSA (132 Ų) and molecular geometry arising from pyran-ring sulfonation provide a differentiated scaffold for SAR studies aimed at optimizing fluorophore brightness, photostability, and cellular uptake [1][2]. Researchers can use this compound as a comparator to quantify the contribution of sulfonic acid positioning to overall dye performance.

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